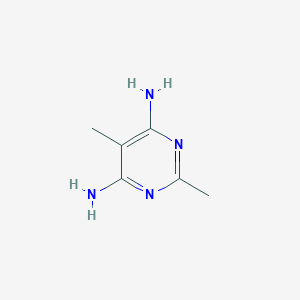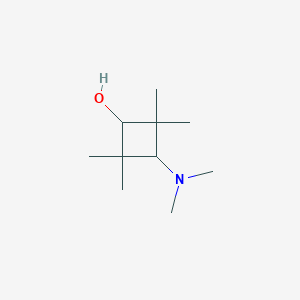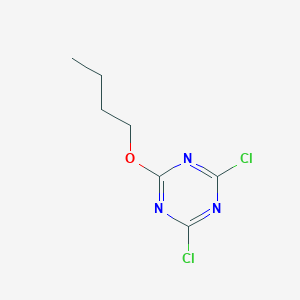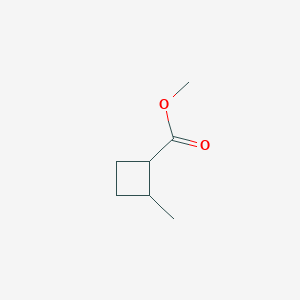
2,5-Dimethyl-4,6-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C6H10N4 . It has been used as an intermediate in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-4,6-pyrimidinediamine derivatives has been reported in several studies. For instance, one study designed and synthesized 33 4,6-pyrimidinediamine derivatives as dual EGFR and FGFR inhibitors . Another study reported the reaction of 2-amino-4,6-dimethylpyrimidine with carboxylic acid such as gallic acid and pimelic acid, yielding a salt and co-crystal, respectively .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-4,6-pyrimidinediamine has been analyzed in several studies. For example, one study reported that the crystal structure and hydrogen bond interaction of the two crystals were determined by single X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving 2,5-Dimethyl-4,6-pyrimidinediamine have been studied. For instance, one study reported that FGF2-FGFR1 autocrine pathway activation reduces the sensitivity of non-small cell lung cancer (NSCLC) cells to EGFR inhibitors like Gefitinib .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethyl-4,6-pyrimidinediamine can be found in various databases .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
One study highlighted the synthesis of novel hexahydropyrimidines, which are significant in the development of bioactive compounds, through a one-pot condensation reaction involving 2,2-dimethylpropane-1,3-diamine. These compounds have applications in fungicides, antibacterials, and antivirals, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Abu-Obaid et al., 2014).
Crystal Structure and Molecular Recognition
Research on the crystal structures of pyrimidine derivatives has provided insights into molecular recognition processes crucial for drug action. For example, the study of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts revealed different tautomeric forms and their implications for hydrogen bonding in pharmaceuticals (Rajam et al., 2017).
Spectrophotometric Studies
Spectrophotometric studies have been employed to investigate proton transfer complexes involving pyrimidine derivatives. These studies are essential for understanding the chemical properties and potential applications of these compounds in analytical chemistry (Habeeb et al., 2009).
Material Science Applications
The development of novel polymers and materials also benefits from the study of pyrimidine derivatives. For instance, fluorinated polyimides derived from pyrimidine-based monomers have shown exceptional thermal stability and low dielectric constants, making them suitable for advanced electronic applications (Madhra et al., 2002).
Photophysical Studies
Investigations into the photophysical properties of pyrimidine derivatives, such as their behavior under UV irradiation, are crucial for understanding their role in DNA damage and repair mechanisms. These studies can lead to further insights into the prevention and treatment of UV-induced mutations (Thomas et al., 2002).
Safety And Hazards
Orientations Futures
The future directions for the research and development of 2,5-Dimethyl-4,6-pyrimidinediamine and its derivatives could involve their potential use in the treatment of diseases such as non-small cell lung cancer (NSCLC) . Further studies are needed to explore their potential therapeutic effects and safety profiles.
Propriétés
IUPAC Name |
2,5-dimethylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H4,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZKLBBMUXBGEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














